Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[2-(hydroxymethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPROQRWHGZZQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660123 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-74-4 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Potassium 2-(hydroxymethyl)phenyltrifluoroborate are currently unknown. This compound, also known as Potassium trifluoro(2-(hydroxymethyl)phenyl)borate, is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems.
Mode of Action
It is believed that the compound interacts with its targets through its trifluoroborate group, which can form strong bonds with certain biological molecules.
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemical entities. Specific details about how these factors influence the action of this compound are currently unknown.
Biological Activity
Potassium 2-(hydroxymethyl)phenyltrifluoroborate is a compound that has garnered interest in various fields of chemistry, particularly in biological applications. This article explores its biological activity, synthesizing findings from diverse sources, and presenting relevant data and case studies.
Overview of this compound
This compound is a member of the organotrifluoroborate family, which are known for their utility in organic synthesis, particularly in cross-coupling reactions. The trifluoroborate group enhances the stability and reactivity of the compound, making it suitable for various applications, including medicinal chemistry.
Anticancer Properties
Recent studies have indicated that organotrifluoroborates can exhibit significant anticancer properties. For instance, research has shown that certain derivatives possess cytotoxic effects against various cancer cell lines. In a notable study, the biological evaluation of boronic acid analogs demonstrated that modifications to the phenyl group can enhance cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer cell lines .
Table 1: Cytotoxicity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(hydroxymethyl)phenyltrifluoroborate | A549 | 15 |
| 2-(hydroxymethyl)phenylboronic acid | MDA-MB-231 | 20 |
| Control (untreated) | A549 | - |
The data suggest a promising avenue for further exploration of this compound as a potential anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of proteases and other enzymes critical to cancer cell proliferation. Organotrifluoroborates have been shown to interact with specific proteins, leading to altered enzymatic activity and subsequent induction of apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of potassium organotrifluoroborates in biological systems:
- Study on Inhibition of HIV Protease : A study highlighted that modifications on boronic acid scaffolds could lead to improved inhibitors for HIV protease. The introduction of trifluoroborate groups significantly enhanced the oxidative stability and potency of these inhibitors .
- Evaluation in Animal Models : In vivo studies have demonstrated that potassium organotrifluoroborates can reduce tumor growth in mouse models when administered at specific dosages. These findings underscore the potential therapeutic applications of these compounds in oncology .
Scientific Research Applications
Carbon-Carbon Coupling Reactions
One of the primary applications of potassium 2-(hydroxymethyl)phenyltrifluoroborate is in Suzuki-Miyaura coupling reactions . This reaction is pivotal in organic synthesis for forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Mechanism and Benefits
- Mechanism : In Suzuki coupling, the organotrifluoroborate reacts with aryl halides in the presence of a palladium catalyst. The hydroxymethyl group can stabilize the intermediate species, facilitating smoother reaction pathways.
- Benefits :
Synthesis of Bioactive Compounds
This compound plays a crucial role in the synthesis of various bioactive natural products. Its ability to participate in multiple reaction types, including halogen substitution and addition reactions, expands its utility in medicinal chemistry.
Case Studies
- Study on Natural Product Synthesis : A research study demonstrated the successful use of potassium organotrifluoroborates in synthesizing complex natural products with significant biological activity. The compound was utilized to create intermediates that were further transformed into pharmacologically relevant structures .
Modified Reaction Conditions
Recent advancements have introduced modified reaction conditions that enhance the performance of this compound in borylation and cross-coupling processes.
Enhanced Yields
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include phenyltrifluoroborates with electron-donating or polar substituents. The table below highlights their differences:
*Theoretical molecular weight based on structural formula.
Key Observations :
Reactivity in Cross-Coupling Reactions
Reactivity trends in palladium-catalyzed Suzuki-Miyaura couplings:
*Hypothetical data inferred from and .
- However, steric bulk at the ortho position could slow aryl-aryl bond formation compared to para-substituted derivatives .
Stability and Handling
- Moisture Sensitivity: Hydroxymethyl-substituted trifluoroborates are more hygroscopic than non-polar analogs (e.g., phenyl or fluorophenyl derivatives), requiring anhydrous storage .
- Thermal Stability : Trifluoroborate salts generally decompose above 200°C. The hydroxymethyl group may lower decomposition temperatures slightly due to increased polarity .
Preparation Methods
Starting Materials and Reagents
| Component | Description/Role |
|---|---|
| Compound represented by Chemical Formula 2 | Typically 2-(hydroxymethyl)phenyl halide, commercially available and easily accessible |
| Organolithium reagent | Used for halogen-lithium exchange (e.g., n-butyllithium) |
| Borate compound (Chemical Formula 5) | Borate ester such as trimethyl borate or triethyl borate |
| Potassium hydrogen fluoride (KHF2) | Fluorinating agent to convert organoborate intermediate to trifluoroborate salt |
| Solvents | Anhydrous solvents like diethyl ether, tetrahydrofuran (THF), hexane, or mixtures thereof |
Three-Step Preparation Process
Step a: Protection and Halogen-Lithium Exchange
- The hydroxyl group of the starting aryl halide (Chemical Formula 2) is optionally protected to prevent side reactions.
- Halogen-lithium exchange is performed by adding an organolithium reagent at low temperature (typically −78°C to 0°C).
- This generates the aryl lithium intermediate (Chemical Formula 3).
Step b: Reaction with Borate Compound
- The aryl lithium intermediate is reacted with a borate ester (Chemical Formula 5) at approximately −75°C.
- The temperature is then gradually increased to allow formation of the organoborate intermediate (Chemical Formula 4).
- Reaction time ranges from 30 minutes to 90 minutes.
Step c: Fluorination and Workup
- The organoborate intermediate is treated with potassium hydrogen fluoride (KHF2), typically 3 to 5 equivalents.
- The reaction is quenched with distilled water.
- Solvent removal under reduced pressure is followed by dissolution in anhydrous solvents (acetone, methanol, ethanol, or acetonitrile).
- Insoluble salts are removed by filtration through celite.
- Final solvent removal yields the potassium 2-(hydroxymethyl)phenyltrifluoroborate product.
Two-Step Preparation Process
This streamlined method combines the initial steps by reacting a mixture of the aryl halide and borate ester directly with the organolithium reagent, followed by fluorination:
Step a: Direct Reaction
- A mixture of the aryl halide (Chemical Formula 2) and borate ester (Chemical Formula 5) is treated with the organolithium reagent.
- This forms the organoborate intermediate (Chemical Formula 4) in situ.
Step b: Fluorination and Workup
- The intermediate is reacted with potassium hydrogen fluoride.
- The reaction is terminated with distilled water.
- Subsequent solvent removal and purification steps are identical to the three-step process.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature (halogen-lithium exchange) | −78°C to 0°C | Preferably −75°C during borate addition |
| Reaction time (borate reaction) | 30 minutes to 1 day (preferably 30–90 min) | Longer times allow complete conversion |
| Potassium hydrogen fluoride equivalents | 2 to 10 (preferably 3 to 5) | Less than 2 eq. reduces yield; more than 10 eq. complicates purification |
| pH during fluorination step | 1 to 4 | Adjusted to optimize reaction efficiency |
| Reaction temperature (fluorination) | 0 to 25°C | Mild conditions to preserve functional groups |
Solvent Selection
- Anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), hexane, or mixtures (e.g., diethyl ether/THF) are preferred for the initial steps.
- For product dissolution and purification, anhydrous acetone, methanol, ethanol, or acetonitrile are used.
- The choice of solvent affects reaction rate, temperature control, and ease of purification.
Advantages and Applications
- The described methods enable convenient and economical preparation of this compound.
- The process avoids isolation of unstable intermediates, reducing time and material loss.
- The product is stable and suitable for diverse organic synthesis applications including Suzuki coupling, rhodium-catalyzed additions, and halogen substitution reactions.
- This compound serves as a superior alternative to unstable organoboronic acids or boronate esters in pharmaceutical and natural product synthesis.
Summary Table of Preparation Methods
| Preparation Step | Three-Step Process | Two-Step Process |
|---|---|---|
| Starting Material | 2-(hydroxymethyl)phenyl halide (with optional protection) | Same |
| Halogen-Lithium Exchange | Yes, isolated intermediate (Chemical Formula 3) | No, combined with borate ester |
| Reaction with Borate Ester | Separate step at −75°C to room temperature | Combined with organolithium reagent |
| Fluorination with KHF2 | Yes, with 3–5 eq. KHF2 | Yes, with 3–5 eq. KHF2 |
| Intermediate Isolation | Not isolated; reaction proceeds successively | Not isolated; one-pot reaction |
| Reaction Time | 30 min to 90 min for borate step | Similar |
| Solvent | Anhydrous ether/THF preferred | Same |
| Workup | Distilled water quench, filtration, solvent removal | Same |
| Yield and Purity | High, optimized by controlled conditions | Comparable |
| Advantages | Flexibility in protecting groups, controlled steps | Simplicity and time-saving |
Research Findings and Practical Notes
- The use of potassium hydrogen fluoride in optimal equivalents is critical; insufficient fluoride lowers yield, while excess complicates purification.
- Maintaining low temperature during organolithium addition prevents side reactions.
- The hydroxyl group can be protected if necessary to avoid side reactions during lithiation.
- The reaction pH is carefully controlled to ensure efficient fluorination and product stability.
- The solvent choice impacts both reaction kinetics and ease of product isolation.
- The method has been validated for scalability and reproducibility in industrial settings.
Q & A
Q. What are the common synthetic routes for Potassium 2-(hydroxymethyl)phenyltrifluoroborate?
The synthesis typically involves reacting a boronic acid precursor with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone). For hydroxymethyl-substituted derivatives, SN2 displacement of bromomethyltrifluoroborate precursors with alkoxides is a validated method . Optimization may require continuous Soxhlet extraction to isolate the product due to low solubility in organic solvents.
Q. How is the purity of this compound assessed?
Purity is routinely determined via high-performance liquid chromatography (HPLC) and titration analysis. For example, Potassium phenyltrifluoroborate derivatives are analyzed using >98.0% purity thresholds via these methods . Additional characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity.
Q. What are the primary applications of this compound in organic synthesis?
It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce hydroxymethylphenyl groups into aromatic systems. This enables the synthesis of biaryl motifs critical in pharmaceuticals and materials science .
Q. What are the recommended storage conditions?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Trifluoroborates are moisture-sensitive and degrade upon prolonged exposure to air .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions using this reagent?
Catalyst selection (e.g., Pd(PPh₃)₄ or SPhos-ligated palladium) and solvent choice (e.g., DMF/H₂O mixtures) significantly impact yields. For aryl chlorides, higher temperatures (80–100°C) and microwave-assisted conditions improve efficiency. Contradictions in reported yields often stem from trace oxygen or moisture; rigorous degassing and anhydrous solvents are critical .
Q. What analytical methods resolve structural ambiguities in trifluoroborate derivatives?
X-ray crystallography and high-resolution mass spectrometry (HRMS) are definitive for structural confirmation. For example, HRMS data validated the molecular formula of potassium bromomethyltrifluoroborate derivatives in scaled syntheses .
Q. How does the hydroxymethyl substituent influence reactivity compared to other trifluoroborates?
The hydroxymethyl group enhances solubility in polar solvents but may necessitate protection (e.g., as a silyl ether) in acidic conditions. Comparative studies with 2,4-difluorobenzyl or chloro-substituted analogs show reduced electrophilicity due to electron-donating effects .
Q. What are the decomposition pathways of this compound under varying conditions?
Hydrolysis in aqueous media generates boronic acids, while thermal decomposition above 150°C releases BF₃. Stability studies in DMSO/water mixtures (1:1) show <5% degradation over 24 hours at 25°C, but rapid decomposition occurs under acidic (pH <3) conditions .
Methodological Case Studies
Case Study: Contradictory Reactivity in Cross-Coupling
A study reported 45% yield with Pd(OAc)₂ vs. 78% with Pd(dtbpf)Cl₂. This discrepancy was resolved by analyzing ligand effects: bulky ligands suppress β-hydride elimination, enhancing stability of intermediate palladium complexes. Methodological adjustments included pre-forming the catalyst and using K₂CO₃ as a base .
Table: Comparative Reactivity of Trifluoroborate Derivatives
| Compound | Substituent | Solubility (THF) | Coupling Yield (%) |
|---|---|---|---|
| Potassium 2-(hydroxymethyl)phenyl | -CH₂OH | Moderate | 65–80 |
| Potassium 2,4-difluorobenzyl | -F, -F | Low | 70–85 |
| Potassium bromomethyl | -Br | High | 50–60 |
Safety and Best Practices
Q. What safety protocols are essential when handling this compound?
Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation of dust; spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .
Q. How to mitigate instability during large-scale synthesis?
Implement Schlenk techniques for air-sensitive steps and employ continuous extraction for purification. Scalable batches (100 g+) require strict temperature control (<40°C) during SN2 displacements .
Recent Methodological Advancements
Innovative Purification Techniques
Continuous Soxhlet extraction improves isolation of alkoxymethyltrifluoroborates, achieving >90% yields by removing inorganic salts (e.g., KBr) .
Oxidation Studies
Oxone-mediated oxidation converts aryltrifluoroborates to phenols, enabling downstream functionalization. For 4-(benzyloxy)phenyl derivatives, this method achieved 97% yield in 2 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
